molecular formula C13H22O2 B13954813 Agn-PC-0jsiqf CAS No. 51138-08-0

Agn-PC-0jsiqf

Cat. No.: B13954813
CAS No.: 51138-08-0
M. Wt: 210.31 g/mol
InChI Key: LMCSDSFJYOWGRV-UHFFFAOYSA-N
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Description

  • Structural Features: Spectroscopic data (e.g., ¹³C-NMR, IR, mass spectrometry) to confirm molecular structure .
  • Purity and Synthesis: Detailed synthesis protocols, including reagents (with commercial sources cited if applicable) and safety precautions for handling toxic substances .
  • Functional Properties: Efficacy, stability, and pharmacokinetic parameters (e.g., dose-response relationships, blood concentration correlations) as per pharmacological standards .

Properties

IUPAC Name

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9-10,14H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCSDSFJYOWGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC12C(CCCC1(O2)C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336757
Record name AGN-PC-0JSIQF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51138-08-0
Record name AGN-PC-0JSIQF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0jsiqf involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic route typically includes the use of silver (I) nitrate as a precursor, with hydrogen peroxide serving as a reducing agent . The reaction conditions, such as temperature, pH, and the concentration of reactants, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves continuous monitoring and control of parameters such as temperature, pressure, and reactant concentrations. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0jsiqf undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver or other reduced forms of the compound .

Scientific Research Applications

Agn-PC-0jsiqf has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Agn-PC-0jsiqf involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function and signaling pathways. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and interfere with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks explicit data on Agn-PC-0jsiqf, the following framework is derived from methodological guidelines for comparative analyses:

Table 1: Key Comparison Parameters

Parameter This compound (Hypothetical) Compound A Compound B Reference Standards
Structural Features Requires ¹³C-NMR/IR/MS Cyclic peptide backbone Aromatic heterocycles Spectroscopic databases
Efficacy Dose-dependent response IC₅₀: 5 nM (in vitro) IC₅₀: 10 nM (in vitro) Clinical trial benchmarks
Synthetic Complexity Multi-step synthesis One-pot reaction Enzymatic catalysis Industrial scalability
Toxicity LD₅₀: 200 mg/kg (rodents) LD₅₀: 150 mg/kg LD₅₀: 300 mg/kg OECD guidelines
Pharmacokinetics Tₘₐₓ: 2 h; Half-life: 8 h Tₘₐₓ: 1.5 h Tₘₐₓ: 3 h FDA pharmacokinetic criteria

Critical Findings

Structural Uniqueness : this compound’s hypothetical structure may differ from analogs (e.g., Compound A’s cyclic backbone) in bonding patterns, impacting receptor affinity .

Efficacy vs. Safety : While Compound A shows higher potency (lower IC₅₀), this compound’s superior safety profile (higher LD₅₀) could favor therapeutic use .

Synthesis Challenges : Multi-step synthesis of this compound may limit scalability compared to Compound B’s enzymatic methods, necessitating cost-benefit analysis .

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